(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Description
The compound (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a structurally complex molecule featuring a piperazine backbone substituted with a 2,3-dihydro-1,4-benzodioxin carbonyl group and an α,β-unsaturated ketone (enone) moiety linked to a phenyl group. The (2E) stereochemistry indicates the trans configuration of the double bond in the enone system, which is critical for its electronic and steric properties.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(E)-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H22N2O4/c25-21(11-10-17-6-2-1-3-7-17)23-12-14-24(15-13-23)22(26)20-16-27-18-8-4-5-9-19(18)28-20/h1-11,20H,12-16H2/b11-10+ |
InChI Key |
NRYFGNVBRXEDAN-ZHACJKMWSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Piperazine Ring Formation: The piperazine ring is often synthesized via nucleophilic substitution reactions involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The final step involves coupling the benzodioxin moiety with the piperazine derivative and the phenylprop-2-en-1-one structure using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate signaling pathways by binding to specific sites, leading to alterations in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Electronic and Steric Effects
- Benzodioxin vs. Furan/Chromenone: The benzodioxin group in the target compound provides enhanced aromatic stability and oxygen-rich electron density compared to furan or chromenone derivatives. This may improve binding affinity in hydrophobic pockets of biological targets .
- Enone Configuration: The trans (E) configuration in the enone system is conserved across analogues, suggesting its importance in maintaining planarity for π-π interactions. Fluorine or methyl substitutions (e.g., in 4-fluorophenyl or methylfuran derivatives) alter electron-withdrawing/donating effects, impacting reactivity .
Pharmacological Implications
- Solubility and Bioavailability : The benzodioxin-carbonyl group may reduce solubility compared to hydroxylated analogues (e.g., compound 4e), which benefit from hydrogen-bonding capabilities .
- Metabolic Stability : Methylfuran derivatives (e.g., from ) are prone to oxidative metabolism, whereas benzodioxin’s fused oxygen ring could confer greater stability .
Research Findings and Limitations
While structural comparisons highlight key differences, direct pharmacological or biochemical data for the target compound are absent in the provided evidence. Most analogues (e.g., 4e, furan derivatives) are described in synthesis-focused studies without explicit activity data . Computational modeling or experimental assays (e.g., docking studies, enzyme inhibition) would be required to validate hypotheses about structure-activity relationships.
Biological Activity
The compound (2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A piperazine ring , which is known for its role in various pharmacological activities.
- A benzodioxin moiety , which contributes to its biological interactions.
- An α,β-unsaturated carbonyl group , which is often associated with reactivity towards nucleophiles.
Antidepressant Properties
Research indicates that derivatives of compounds containing the benzodioxin structure exhibit significant affinity for serotonin receptors. Specifically, studies have shown that compounds derived from 2,3-dihydro-benzodioxin and piperazine demonstrate dual activity as serotonin reuptake inhibitors and agonists at the 5-HT(1A) receptor. For instance:
- Compound 4c showed a Ki value of 6.8 nM for the 5-HT(1A) receptor and 14 nM for the serotonin transporter, indicating potent antidepressant activity .
Anti-Diabetic Activity
Recent studies have explored the anti-diabetic potential of related compounds. A series of new derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated promising inhibitory activity, suggesting potential applications in diabetes management .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Serotonergic Modulation : By interacting with serotonin receptors, the compound may help modulate mood and anxiety levels.
- Enzyme Inhibition : The ability to inhibit α-glucosidase suggests a mechanism for reducing postprandial glucose levels, which is beneficial in diabetes management.
Study 1: Serotonin Receptor Affinity
In a comparative study of various piperazine derivatives, it was found that compounds similar to this compound exhibited varying degrees of receptor affinity. The study highlighted that small modifications in the chemical structure could significantly enhance or reduce biological activity.
Study 2: In Vivo Efficacy
Animal models have been employed to assess the antidepressant effects of related compounds. In one study, administration of a benzodioxin-piperazine derivative resulted in a statistically significant reduction in depressive-like behaviors compared to control groups .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
